molecular formula C12H17FN2O2S B7555712 4-fluoro-2-methyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide

4-fluoro-2-methyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide

Cat. No. B7555712
M. Wt: 272.34 g/mol
InChI Key: XUZZWRNJWDQQHG-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide, also known as PF-06463922, is a small molecule inhibitor of the protein kinase enzyme, called RAS-RAF-MEK-ERK pathway. This pathway is involved in the regulation of cell growth, proliferation, and differentiation, and is often dysregulated in cancer cells. PF-06463922 has been shown to have potential therapeutic applications in cancer treatment.

Mechanism of Action

4-fluoro-2-methyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide inhibits the RAS-RAF-MEK-ERK pathway by binding to and inhibiting the activity of the protein kinase enzyme, MEK. This leads to the inhibition of downstream signaling pathways involved in cell growth and proliferation, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-fluoro-2-methyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide has been shown to have potent inhibitory effects on the RAS-RAF-MEK-ERK pathway in cancer cells, leading to the inhibition of cancer cell growth and proliferation. It has also been shown to have anti-inflammatory effects in preclinical studies, which may have potential applications in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-fluoro-2-methyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide is its potent inhibitory effects on the RAS-RAF-MEK-ERK pathway, which makes it a promising candidate for cancer treatment. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored in clinical trials.

Future Directions

There are several future directions for research on 4-fluoro-2-methyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide, including:
1. Further preclinical and clinical studies to evaluate its safety and efficacy in cancer treatment.
2. Development of combination therapies with other cancer drugs to enhance its therapeutic effects.
3. Investigation of its potential applications in the treatment of other diseases, such as rheumatoid arthritis and multiple sclerosis.
4. Development of novel drug delivery systems to improve its pharmacokinetic properties and reduce toxicity.
5. Exploration of its potential applications in personalized medicine, based on the genetic profile of individual patients.

Synthesis Methods

The synthesis of 4-fluoro-2-methyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide involves several steps, including the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with pyrrolidine, followed by the reaction with N-methyl-N-[(2-methyl-2-propanyl)oxy]amine. The final product is obtained through purification and isolation of the compound.

Scientific Research Applications

4-fluoro-2-methyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have synergistic effects with other cancer drugs. 4-fluoro-2-methyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide has also been shown to have potential applications in the treatment of other diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

4-fluoro-2-methyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S/c1-9-7-10(13)4-5-12(9)18(16,17)15-8-11-3-2-6-14-11/h4-5,7,11,14-15H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZZWRNJWDQQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-methyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide

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